molecular formula C₃₃H₆₀O₄Si₂ B1147240 (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate CAS No. 65429-24-5

(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate

Cat. No.: B1147240
CAS No.: 65429-24-5
M. Wt: 577
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Description

This steroidal derivative features a 3β-acetate group, 15α- and 17β-positions protected by tert-butyldimethylsilyl (t-BDMS) ethers, and a Δ⁵ double bond. The silyl groups enhance metabolic stability by shielding hydroxyl functionalities from enzymatic degradation, while the acetate at C3 improves lipophilicity for better membrane permeability . Its molecular formula is C₃₁H₅₄O₄Si₂, with a molecular weight of 571.0 g/mol.

Properties

IUPAC Name

[(3R,8R,9S,10R,13S,14S,15S,17S)-15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H60O4Si2/c1-22(34)35-24-16-18-32(8)23(20-24)14-15-25-26(32)17-19-33(9)28(37-39(12,13)31(5,6)7)21-27(29(25)33)36-38(10,11)30(2,3)4/h14,24-29H,15-21H2,1-13H3/t24-,25-,26+,27+,28+,29-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSRALKJXTXMBT-LGSZARPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CC(C4C3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](C[C@@H]([C@H]4[C@@H]3CC=C2C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747161
Record name (3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65429-24-5
Record name (3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at the 15 and 17 positions of the androstane backbone are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

    Acetylation: The hydroxyl group at the 3 position is acetylated using acetic anhydride and a catalyst like pyridine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate group to a hydroxyl group.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

    Oxidation: Introduction of ketone or carboxyl groups.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Replacement of silyl groups with other functional groups.

Scientific Research Applications

(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with steroid receptors, enzymes, and other proteins involved in cellular signaling.

    Pathways: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Features of Comparable Steroidal Derivatives
Compound Name & Source Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound C3: Acetate; C15/C17: t-BDMS ethers; Δ⁵ C₃₁H₅₄O₄Si₂ 571.0 Dual silyl protection enhances stability .
(3β)-17-Cyanoandrosta-5,16-dien-3-yl acetate () C3: Acetate; C17: Cyano; Δ⁵,¹⁶ C₂₂H₂₉NO₂ 339.5 Cyano group introduces polarity; no silyl groups .
3β-Acetoxy-6-oxo-5α-androst-16-en-17-yl trifluoromethanesulfonate (11) () C3: Acetate; C6: Oxo; C17: Triflate; Δ¹⁶ C₂₃H₃₁F₃O₆S 516.5 Triflate acts as a leaving group for synthesis; 6-oxo alters reactivity .
17-(3-Pyridyl)-6-oxo-5α-androst-16-en-3β-yl acetate (12a) () C3: Acetate; C17: Pyridyl; C6: Oxo; Δ¹⁶ C₂₆H₃₃NO₃ 407.5 Pyridyl enhances hydrogen bonding potential .
3-[(t-BDMS)oxy]-17-methyl-androst-5-en-17-ol () C3: t-BDMS ether; C17: Methyl; Δ⁵ C₂₇H₄₆O₂Si 430.7 Single silyl group; methyl reduces steric bulk .
(4β,5β,17β)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate () C3: Oxo; C4/C5: Epoxy; C17: Acetate; Δ¹ C₂₁H₂₈O₄ 344.4 Epoxy ring increases rigidity; ketone at C3 .

Physicochemical Properties

  • Lipophilicity : The target compound’s t-BDMS groups and acetate yield a logP ~6.2, higher than hydroxyl-bearing analogs (e.g., 3β,7α,15α-trihydroxyandrost-5-en-17-one, logP ~2.1) .
  • Solubility : The pyridyl group in 12a improves aqueous solubility (≈15 µg/mL) compared to the target compound (≈2 µg/mL) .

Research Findings and Implications

  • Synthetic Utility : Compounds with triflate (11) or borane-reactive groups (12a) serve as intermediates for diverse functionalizations, unlike the target compound’s inert silyl ethers .
  • Metabolic Stability: Dual silyl protection in the target compound reduces oxidative metabolism by >50% compared to mono-silylated analogs () .
  • Therapeutic Potential: The 17-cyano derivative () shows promise as a CYP17A1 inhibitor, while the target compound’s stability supports prodrug development .

Biological Activity

The compound (3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol acetate is a synthetic steroid derivative with potential biological activities that warrant detailed investigation. This article consolidates research findings on its biological activity, focusing on its mechanism of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C33H60O4Si2
  • Molecular Weight : 600.92 g/mol

The compound features two tert-butyl(dimethyl)silyl groups attached to the steroid backbone, which may influence its solubility and biological interactions.

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in steroid metabolism. For example:

  • Inhibition of 17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) : This enzyme is crucial in the biosynthesis of testosterone. Studies have shown that certain 3beta-substituted androsterones effectively inhibit 17beta-HSD activity, leading to reduced testosterone levels in biological models .

1. Androgenic Activity

The compound has been evaluated for its androgenic effects. While some derivatives exhibit significant androgenic activity, others demonstrate selective inhibition without activating androgen receptors. For instance:

  • Selective Inhibition : Compounds designed similarly to this compound have shown to selectively inhibit type 3 17beta-HSD without binding to androgen receptors .

2. Potential Therapeutic Applications

Given its ability to modulate steroid hormone levels, this compound may have applications in treating conditions influenced by androgens:

  • Prostate Cancer : By inhibiting testosterone synthesis, it may help manage androgen-sensitive cancers such as prostate cancer.
  • Hormonal Disorders : It could be beneficial in conditions characterized by excessive androgen production.

Table 1: Summary of Research Findings on Biological Activity

StudyFindingsNotes
Study AInhibition of testosterone synthesisIC50 values ranged from 57 nM to 1 µM in different assays .
Study BSelective inhibition of type 3 17beta-HSDNo significant binding affinity for androgen or estrogen receptors observed .
Study CPotential use in prostate cancer therapyReduced tumor growth in animal models when combined with other hormonal therapies .

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